Dimethyl 4-acetamidophthalate
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Overview
Description
Dimethyl 4-acetamidophthalate is an organic compound with the molecular formula C12H13NO5. It is a derivative of phthalic acid and is characterized by the presence of two methoxy groups and an acetamido group attached to the benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties .
Mechanism of Action
Target of Action
Dimethyl 4-acetamidophthalate, like other phthalates, is known to interact with various neural structures involved in controlling brain functions . It is believed to interfere with the development and function of the limbic system, basal ganglia, and cerebral cortex . These structures play a crucial role in various neurological processes, and their disruption can lead to neurological disorders .
Mode of Action
Phthalates, including this compound, are endocrine-disrupting chemicals (EDCs) that can affect the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .
Biochemical Pathways
The biodegradation of this compound is initiated with two hydrolysis reactions that generate an intermediate, phthalic acid (PA), which is further biodegraded through a two-step di-oxygenation reaction . The degradation of this compound is believed to involve a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions .
Pharmacokinetics
It is known that phthalates are generally insoluble and exist in three primary states in aquatic environments: adsorbed onto suspended particulates, dissolved in water, and settled in sediments .
Result of Action
The result of this compound’s action is the disruption of physiological processes in both animals and humans, even at low environmental concentrations . This disruption can lead to various health risks, such as endocrine disorders and reproductive health issues .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of this compound. For instance, its physical and chemical attributes have a significant impact on its environmental fate, transport, and degradation in different natural settings . Furthermore, the presence of other contaminants in the environment can also affect the degradation and action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 4-acetamidophthalate can be synthesized through several methods. One common method involves the reaction of nitrophthalic anhydride with methanol in the presence of a graphite-phase carbon nitride supported cuprous catalyst (g-C3N4/Cu2O) and acetic anhydride. This reaction typically occurs under controlled conditions to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and catalysts as in laboratory synthesis. The process is optimized for higher yields and purity, ensuring the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-acetamidophthalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Dimethyl 4-acetamidophthalate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Dimethyl phthalate: A simpler ester of phthalic acid without the acetamido group.
Diethyl phthalate: Another ester of phthalic acid with ethyl groups instead of methoxy groups.
Dimethyl terephthalate: An isomer with the ester groups in the para position on the benzene ring.
Uniqueness
Dimethyl 4-acetamidophthalate is unique due to the presence of the acetamido group, which imparts distinct chemical and biological properties. This functional group can participate in specific reactions and interactions that are not possible with simpler phthalate esters .
Properties
IUPAC Name |
dimethyl 4-acetamidobenzene-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-7(14)13-8-4-5-9(11(15)17-2)10(6-8)12(16)18-3/h4-6H,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPKFTOOAAIVAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201334274 |
Source
|
Record name | Dimethyl 4-acetamidophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201334274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51832-56-5 |
Source
|
Record name | Dimethyl 4-acetamidophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201334274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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